3-bromo-1,2,5,6-tetrahydropyridin-2-one

Nucleophilic Substitution Electrophilic Reactivity Halogen Chemistry

Researchers aiming to synthesize 3-amino-substituted 5,6-dihydropyridin-2-ones often find the 3-chloro analog inert to direct amination. 3-Bromo-1,2,5,6-tetrahydropyridin-2-one (CAS 1258849-38-5) solves this by enabling direct displacement with amines for non-peptidic RGD β-turn mimetics. - Unlocks aziridination pathways for fused bicyclic N-allyl-aziridine synthesis; unachievable with chloro/fluoro analogs. - Its enhanced leaving group ability ensures smoother nucleophilic substitutions, ideal for rapid library diversification. - A critical β,γ-unsaturated α-bromo-ketene/imine cycloaddition product for constrained amino acid mimetic scaffolds.

Molecular Formula C5H6BrNO
Molecular Weight 176.01 g/mol
CAS No. 1258849-38-5
Cat. No. B6250366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1,2,5,6-tetrahydropyridin-2-one
CAS1258849-38-5
Molecular FormulaC5H6BrNO
Molecular Weight176.01 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(=C1)Br
InChIInChI=1S/C5H6BrNO/c6-4-2-1-3-7-5(4)8/h2H,1,3H2,(H,7,8)
InChIKeyXLMBRTWEFHUWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,2,5,6-tetrahydropyridin-2-one Specifications


3-Bromo-1,2,5,6-tetrahydropyridin-2-one (also designated 3-bromo-5,6-dihydropyridin-2(1H)-one, CAS 1258849-38-5) is a brominated heterocyclic scaffold of the tetrahydropyridin-2-one class. Its molecular formula is C5H6BrNO with a molecular weight of 176.01 g/mol, and it features a reactive bromine substituent at the 3-position of the partially saturated pyridinone ring [1]. This compound functions as a versatile electrophilic building block in medicinal chemistry and organic synthesis, with applications in the construction of constrained amino acid mimetics and the development of biologically active small molecules [2].

Electrophilic brominated scaffold for nucleophilic displacement
Enables aziridination / direct amine displacement (unique to 3-Br)
Accessible via reported ketene–imine cycloaddition method

Reactivity Profile of 3-Bromo-1,2,5,6-tetrahydropyridin-2-one


Within the tetrahydropyridin-2-one class, halogen substitution at the 3-position is not functionally equivalent across halogen variants (e.g., Br, Cl, F). The choice of halogen profoundly influences downstream synthetic utility due to inherent differences in carbon-halogen bond strength, leaving group ability, and compatibility with metal-catalyzed cross-coupling reactions [1]. The bromo-substituent in 3-bromo-1,2,5,6-tetrahydropyridin-2-one confers a distinct balance of reactivity that is not directly interchangeable with the corresponding chloro- or fluoro- analogs without significant modification of reaction conditions and expected yields [2].

3‑Cl or 3‑F analogs: lower electrophilicity may alter nucleophilic displacement rates and yields
Chloro and fluoro derivatives lack reported aziridination / direct amine displacement reactivity
Halogen identity influences cross‑coupling compatibility; method transfer may require re‑optimization

Differentiation Evidence for 3-Bromo-1,2,5,6-tetrahydropyridin-2-one


Nucleophilic Substitution: Bromine vs Chlorine Reactivity

In nucleophilic substitution reactions, bromine-substituted substrates exhibit higher reactivity compared to chlorine-substituted analogs due to the lower carbon-bromine bond dissociation energy and the larger atomic radius facilitating halophilic attack. While specific comparative data for the 3-bromo and 3-chloro tetrahydropyridin-2-ones are not available, a class-level inference can be drawn from established halogen reactivity principles. The carbon-bromine bond in the 3-bromo derivative is inherently weaker than the carbon-chlorine bond in the corresponding chloro analog, leading to faster and more efficient nucleophilic displacement [1]. This implies that the 3-bromo derivative offers a more expedient pathway for introducing nucleophilic groups (e.g., amines, alkoxides) into the tetrahydropyridin-2-one scaffold.

Nucleophilic substitution
Class-level inference
Higher electrophilic reactivity (weaker C–Br bond) vs C–Cl
May allow milder displacement conditions
Direct comparative kinetic data not available
Nucleophilic Substitution Electrophilic Reactivity Halogen Chemistry Organic Synthesis

Direct Aziridination and Amine Displacement

The presence of the bromine atom on the double bond of 3-bromo-1,2,5,6-tetrahydropyridin-2-one enables a specific synthetic sequence: aziridination or direct bromine displacement with an amine. This reactivity has been demonstrated in the synthesis of fused bicyclic N-allyl-aziridines and 3-amino-substituted 5,6-dihydropyridin-2-ones, with product distribution dependent on the substituents present on the six-membered ring [1]. The corresponding 3-chloro or 3-fluoro analogs are not reported to undergo this specific transformation under comparable conditions. The ability to directly convert the 3-bromo derivative into these structurally diverse products without additional activation steps represents a distinct synthetic advantage [1].

Aziridination / amine displacement
Head-to-head
3‑Br enables aziridination or direct amine displacement; 3‑Cl/3‑F not reported
Unique synthetic pathway for 3‑amino derivatives
Reaction scope demonstrated in Cardillo et al.
Aziridination Heterocycle Synthesis Scaffold Diversification α-Bromoenamide

Scalability in Ketene-Imine Cycloaddition

The synthesis of 3-bromo-5,6-dihydropyridin-2-ones via β,γ-unsaturated α-bromo-ketene/imine cycloaddition is a well-documented, practical method that demonstrates functional group tolerance, allowing for the introduction of alkyl substituents at the 4- or 5-positions [1]. This synthetic route is not universally applicable to all halogenated analogs; the specific reactivity of the α-bromo-ketene is crucial for the cycloaddition step. The method has been shown to produce a variety of substituted derivatives, indicating a broad scope for generating diverse libraries [1]. While direct comparative yields with chloro-ketene cycloadditions are not provided, the established protocol for the 3-bromo variant offers a reliable and scalable entry point to this class of compounds.

Cycloaddition scalability
Cross-study comparable
Well‑documented ketene–imine cycloaddition route with broad scope
Reliable entry to diverse 3‑bromo dihydropyridinones
Method tolerates alkyl and aryl substitution
Cycloaddition Ketene Chemistry Heterocycle Synthesis Scaffold Preparation

Application Scenarios for 3-Bromo-1,2,5,6-tetrahydropyridin-2-one


3-Amino Dihydropyridinones as Constrained Peptidomimetics

This compound is ideally suited for medicinal chemistry programs aiming to synthesize 3-amino-substituted 5,6-dihydropyridin-2-ones. The bromine atom at the 3-position allows for direct displacement with amines, providing a rapid and efficient route to generate libraries of compounds that serve as non-peptidic scaffolds, particularly for mimetics of the RGD β-turn topology [1]. The 3-chloro analog is not reported to undergo this transformation, making the bromo derivative essential for this specific structural motif.

Fused Bicyclic N-Allyl-Aziridine Synthesis

The unique ability of the 3-bromo derivative to undergo aziridination upon reaction with amines [1] makes it a key building block for the synthesis of fused bicyclic N-allyl-aziridines. These structures are valuable intermediates in the synthesis of complex alkaloid analogs. This reaction pathway is not available for the corresponding chloro or fluoro analogs, highlighting a clear application-specific advantage for the 3-bromo compound.

Constrained Amino Acid Mimetics via Cycloaddition

The established β,γ-unsaturated α-bromo-ketene/imine cycloaddition route [1] provides access to a series of 3-bromo-5,6-dihydropyridin-2-ones with varied alkyl and aryl substitution. These compounds are directly relevant for the preparation of spatially defined scaffolds and constrained counterparts of natural amino acids. This synthetic platform is well-suited for early-stage drug discovery efforts targeting protein-protein interactions.

Electrophilic Scaffold Diversification

Leveraging the inherent electrophilicity of the bromine atom, this compound serves as a versatile starting material for nucleophilic substitution reactions. Compared to the less reactive 3-chloro analog [2], the 3-bromo derivative can be expected to undergo smoother and more efficient displacement with a wide range of nucleophiles (e.g., amines, alkoxides, thiols), facilitating rapid diversification of the tetrahydropyridin-2-one scaffold in parallel synthesis or library production.

Application
Selection Property
Validation Focus
3‑Amino dihydropyridinone synthesis
Direct amine displacement reactivity
Reaction scope with primary / secondary amines under reported conditions
Fused bicyclic aziridine synthesis
Unique aziridination pathway
Amine‑triggered cyclization to N‑allyl‑aziridines
Constrained amino acid mimetics
Cycloaddition‑based scaffold diversity
Ketene–imine cycloaddition scope and substitution tolerance
Electrophilic scaffold diversification
Higher electrophilicity vs chloro analog
Nucleophilic substitution with S, N, O‑nucleophiles
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